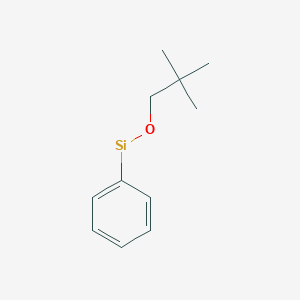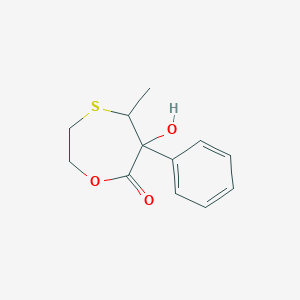![molecular formula C16H13NO4S B12566598 3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one CAS No. 197239-92-2](/img/structure/B12566598.png)
3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one is a heterocyclic compound that features an oxazoline ring fused with phenyl and methylsulfonyl phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(methylsulfonyl)benzaldehyde with phenylacetic acid derivatives in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 4-(methylsulfonyl)benzaldehyde and its subsequent reaction with phenylacetic acid derivatives. The process is optimized for yield and purity, often involving large-scale reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert the oxazoline ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled temperatures and solvents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced oxazoline derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role in developing new therapeutic agents, particularly as COX-2 inhibitors.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound may also release nitric oxide (NO), contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds share the methylsulfonylphenyl group and exhibit similar biological activities.
N-(4-(4-(Methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: Another compound with a methylsulfonylphenyl group, known for its antibacterial properties.
Uniqueness
3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one is unique due to its specific oxazoline ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to act as a COX-2 inhibitor and release NO makes it particularly valuable in medicinal chemistry .
Properties
CAS No. |
197239-92-2 |
|---|---|
Molecular Formula |
C16H13NO4S |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
4-(4-methylsulfonylphenyl)-3-phenyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C16H13NO4S/c1-22(19,20)14-9-7-12(8-10-14)15-11-21-16(18)17(15)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
ARBNKJFPDYRWBW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=COC(=O)N2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-methoxy-, 2-[(phenylimino)methyl]phenyl ester](/img/structure/B12566518.png)
![[(Oct-2-yn-1-yl)sulfanyl]benzene](/img/structure/B12566526.png)
![Tributyl[4-(1,3-dioxolan-2-YL)buta-1,3-dien-1-YL]stannane](/img/structure/B12566530.png)

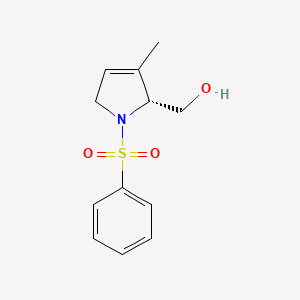

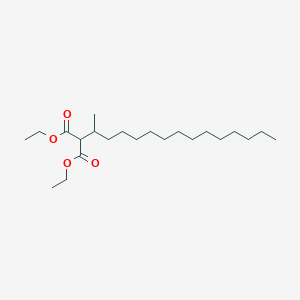

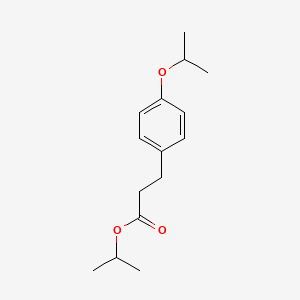
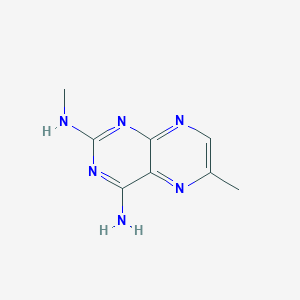

![Naphtho[2,3-b]furan-4,9-dione, 2-chloro-](/img/structure/B12566592.png)
